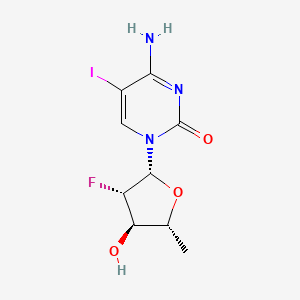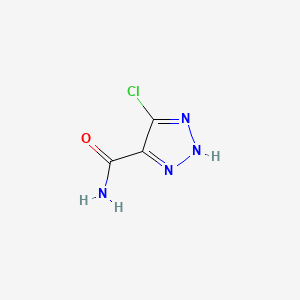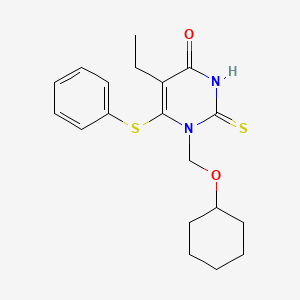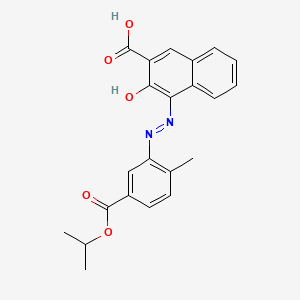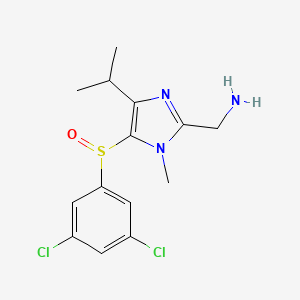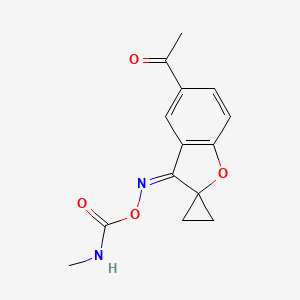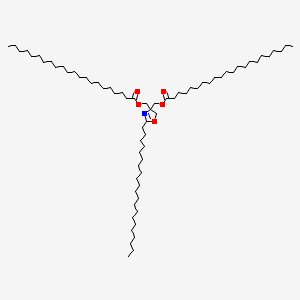
(1alpha,2alpha,(E),4alpha)-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1alpha,2alpha,(E),4alpha)-3-(3,3-Dimethylbicyclo(221)hept-2-yl)acrylic acid is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1alpha,2alpha,(E),4alpha)-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core followed by the introduction of the acrylic acid moiety. Common reagents used in the synthesis include strong bases, oxidizing agents, and specific catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (1alpha,2alpha,(E),4alpha)-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, making it useful in biochemical assays.
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. Its ability to modulate biological pathways suggests it could be developed into a drug candidate for treating various diseases.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Wirkmechanismus
The mechanism by which (1alpha,2alpha,(E),4alpha)-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound may act by binding to enzymes or receptors, altering their activity and thereby influencing metabolic processes.
Vergleich Mit ähnlichen Verbindungen
- (1alpha,2alpha,(E),4alpha)-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)propionic acid
- (1alpha,2alpha,(E),4alpha)-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)butyric acid
Comparison: Compared to these similar compounds, (1alpha,2alpha,(E),4alpha)-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylic acid is unique due to the presence of the acrylic acid moiety, which imparts distinct chemical reactivity and biological activity. This structural difference can influence its interactions with biological targets and its overall efficacy in various applications.
Eigenschaften
CAS-Nummer |
66879-75-2 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
(E)-3-[(1R,2R,4S)-3,3-dimethyl-2-bicyclo[2.2.1]heptanyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H18O2/c1-12(2)9-4-3-8(7-9)10(12)5-6-11(13)14/h5-6,8-10H,3-4,7H2,1-2H3,(H,13,14)/b6-5+/t8-,9+,10+/m1/s1 |
InChI-Schlüssel |
XSLQITRSSLYXKT-LIPBTSLVSA-N |
Isomerische SMILES |
CC1([C@H]2CC[C@H](C2)[C@@H]1/C=C/C(=O)O)C |
Kanonische SMILES |
CC1(C2CCC(C2)C1C=CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



